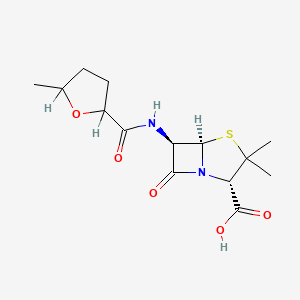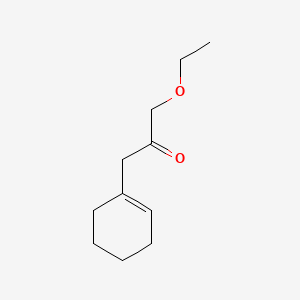
2-Propanone, 1-(1-cyclohexen-1-yl)-3-ethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propanone, 1-(1-cyclohexen-1-yl)-3-ethoxy- is an organic compound with the molecular formula C9H14O. It is also known by other names such as 1-Cyclohexenyl-2-propanone and 1-Cyclohexenylacetone . This compound is characterized by its unique structure, which includes a cyclohexene ring attached to a propanone group with an ethoxy substituent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, 1-(1-cyclohexen-1-yl)-3-ethoxy- typically involves the reaction of cyclohexene with acetone in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene to facilitate the reaction. The product is then purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and high-performance liquid chromatography (HPLC) is common to achieve high purity levels required for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-Propanone, 1-(1-cyclohexen-1-yl)-3-ethoxy- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are typical reagents for substitution reactions.
Major Products
The major products formed from these reactions include various alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-Propanone, 1-(1-cyclohexen-1-yl)-3-ethoxy- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Propanone, 1-(1-cyclohexen-1-yl)-3-ethoxy- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Cyclohexenyl-2-propanone
- 1-Cyclohexenylacetone
Uniqueness
Compared to similar compounds, 2-Propanone, 1-(1-cyclohexen-1-yl)-3-ethoxy- is unique due to its ethoxy substituent, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
51149-72-5 |
|---|---|
Formule moléculaire |
C11H18O2 |
Poids moléculaire |
182.26 g/mol |
Nom IUPAC |
1-(cyclohexen-1-yl)-3-ethoxypropan-2-one |
InChI |
InChI=1S/C11H18O2/c1-2-13-9-11(12)8-10-6-4-3-5-7-10/h6H,2-5,7-9H2,1H3 |
Clé InChI |
DMBFWWMYLQDOSA-UHFFFAOYSA-N |
SMILES canonique |
CCOCC(=O)CC1=CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


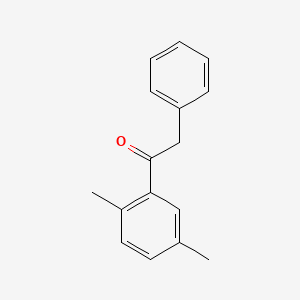
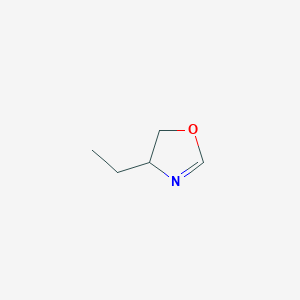
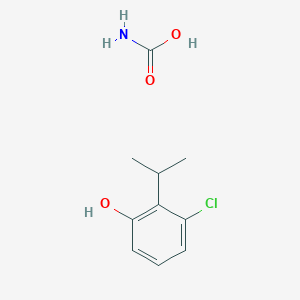
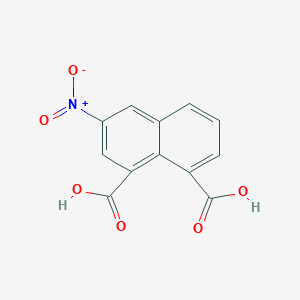
![5-[2,6-Dichloro-3-(trifluoromethyl)phenoxy]-2-nitrophenol](/img/structure/B14667011.png)
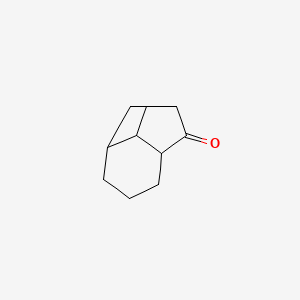
![Phenyl [3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B14667016.png)


![N-{1-[4-Chloro-3-(trifluoromethyl)phenyl]-2-methylpropylidene}hydroxylamine](/img/structure/B14667042.png)
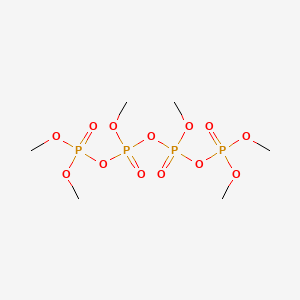
![N,N-dimethyl-4-[3-(pyren-1-yl)propyl]aniline](/img/structure/B14667056.png)
